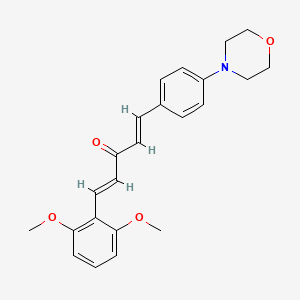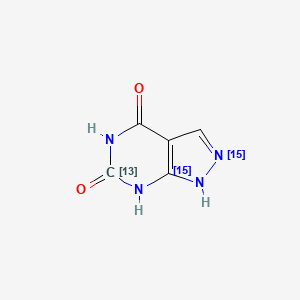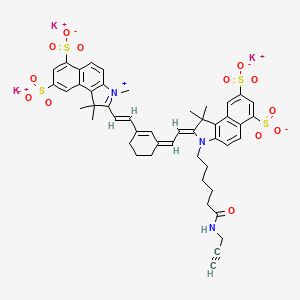
Sulfo-Cy7.5 alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cy7.5 alkyne is a dye derivative of Cyanine 7.5 containing a sulfonate ion and an alkyne functional group. The sulfonate ion increases the water solubility of the compound, making it suitable for use in aqueous solutions. Cyanine 7.5 is a near-infrared fluorescent dye commonly used for biolabeling and cell imaging. The alkyne functionality of this compound can react with molecules containing the azide functionality to form covalent bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfo-Cy7.5 alkyne is synthesized by introducing a sulfonate group and an alkyne group into the Cyanine 7.5 structure. The synthesis involves the following steps:
Formation of Cyanine 7.5: This step involves the condensation of indole derivatives with a suitable aldehyde under acidic conditions to form the cyanine dye core.
Introduction of Sulfonate Group: The sulfonate group is introduced to increase the water solubility of the compound. This is typically achieved by sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Introduction of Alkyne Group: The alkyne group is introduced through a reaction with propargyl bromide or similar reagents under basic conditions
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Cyanine 7.5: Large-scale condensation reactions are carried out in industrial reactors.
Sulfonation: The sulfonation step is performed in large sulfonation reactors with controlled temperature and pressure.
Alkyne Introduction: The alkyne group is introduced in large-scale reactors with efficient mixing and temperature control to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Cy7.5 alkyne undergoes several types of chemical reactions, including:
Click Chemistry: The alkyne group reacts with azide-containing molecules in a copper-catalyzed azide-alkyne cycloaddition reaction to form stable triazole rings.
Conjugation Reactions: The compound can conjugate with biomolecules such as proteins and antibodies through its alkyne group
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction requires copper sulfate and sodium ascorbate as catalysts, typically carried out in aqueous solutions at room temperature.
Conjugation with Biomolecules: This reaction is performed in aqueous buffers, often with the addition of reducing agents to maintain the activity of the biomolecules
Major Products Formed
Triazole Rings: Formed from the click chemistry reaction with azides.
Bioconjugates: Formed from the conjugation reactions with proteins, antibodies, and other biomolecules
Wissenschaftliche Forschungsanwendungen
Sulfo-Cy7.5 alkyne has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in biolabeling and cell imaging due to its near-infrared fluorescence properties.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications .
Wirkmechanismus
The mechanism of action of Sulfo-Cy7.5 alkyne involves its ability to form covalent bonds with azide-containing molecules through click chemistry. This reaction forms stable triazole rings, allowing the compound to bind to biomolecules such as proteins and antibodies. The near-infrared fluorescence of the compound enables the tracking of these biomolecules in biological samples, providing valuable information on their location and dynamic changes .
Vergleich Mit ähnlichen Verbindungen
Sulfo-Cy7.5 alkyne is structurally similar to other sulfonated cyanine dyes, such as:
Indocyanine Green: Used in medical imaging but has lower fluorescence quantum yield compared to this compound.
Alexa Fluor 790: Another near-infrared dye with similar applications but different spectral properties.
DyLight 800: A near-infrared dye with high fluorescence intensity but different chemical structure .
This compound stands out due to its improved quantum yield and rigidized structure, making it highly suitable for biolabeling and imaging applications .
Eigenschaften
Molekularformel |
C48H48K3N3O13S4 |
|---|---|
Molekulargewicht |
1120.5 g/mol |
IUPAC-Name |
tripotassium;(2Z)-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C48H51N3O13S4.3K/c1-7-23-49-44(52)14-9-8-10-24-51-39-20-18-35-37(27-33(66(56,57)58)29-41(35)68(62,63)64)46(39)48(4,5)43(51)22-16-31-13-11-12-30(25-31)15-21-42-47(2,3)45-36-26-32(65(53,54)55)28-40(67(59,60)61)34(36)17-19-38(45)50(42)6;;;/h1,15-22,25-29H,8-14,23-24H2,2-6H3,(H4-,49,52,53,54,55,56,57,58,59,60,61,62,63,64);;;/q;3*+1/p-3 |
InChI-Schlüssel |
CSMVGXVYMGBYSA-UHFFFAOYSA-K |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



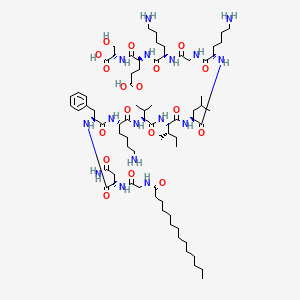
![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)
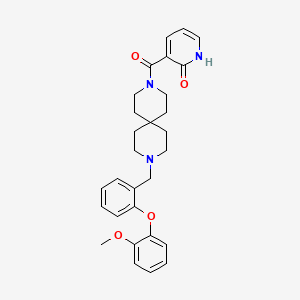
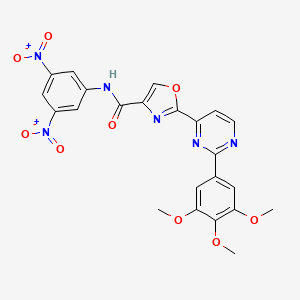
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
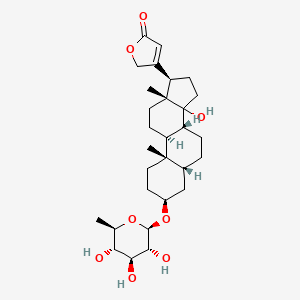
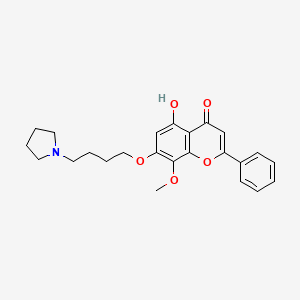
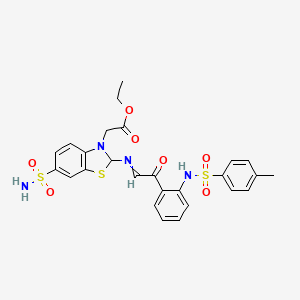
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
